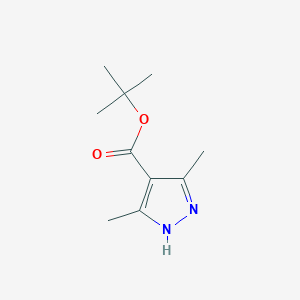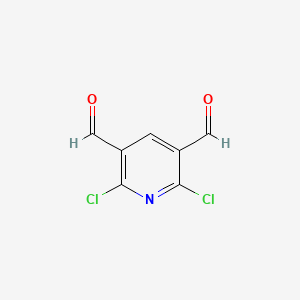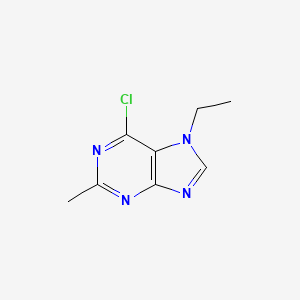![molecular formula C11H10N4 B11899821 1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine](/img/structure/B11899821.png)
1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its fused ring structure, which includes both imidazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 1-substituted-1H-imidazo[4,5-c]quinoline-5-oxide with an acylating agent, followed by reaction with an aminating agent . The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran or water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on yield improvement, cost reduction, and ensuring the purity of the final product. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine involves its interaction with specific molecular targets. For instance, it has been reported to act as a positive allosteric modulator of the A3 adenosine receptor, influencing inflammatory pathways . The compound’s structure allows it to fit into the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Isobutyl-1H-imidazo[4,5-c]quinoline: Known for its antiviral properties.
1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Used in biochemical research.
Uniqueness: 1-Methyl-1H-imidazo[4,5-h]quinolin-5-amine stands out due to its specific structural features that confer unique biological activities. Its ability to modulate specific receptors and its potential antiviral properties make it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-methylimidazo[4,5-h]quinolin-5-amine |
InChI |
InChI=1S/C11H10N4/c1-15-6-14-9-5-8(12)7-3-2-4-13-10(7)11(9)15/h2-6H,12H2,1H3 |
InChI Key |
QIRZGHNVPHJCHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C3=C(C=CC=N3)C(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-](/img/structure/B11899836.png)

![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B11899846.png)
